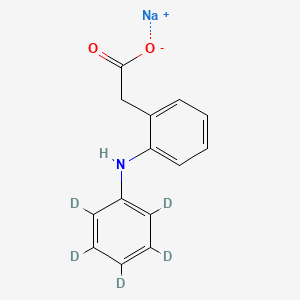
Diethyl 2-(pyridine-3-carbonyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(pyridine-3-carbonyl)butanedioate is an organic compound that features a pyridine ring attached to a butanedioate ester
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the protodeboronation of alkyl boronic esters .
Mode of Action
Related compounds have been reported to interact with their targets through a radical approach .
Biochemical Pathways
Similar compounds have been known to be metabolized by the tca cycle .
Pharmacokinetics
It’s known that similar compounds can cross biological membranes and incorporate into cells in tissue culture .
Result of Action
Related compounds have shown insecticidal activities against certain species .
Action Environment
It’s known that similar compounds can be used at physiological ph and are non-toxic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(pyridine-3-carbonyl)butanedioate typically involves the esterification of pyridine-3-carboxylic acid with diethyl butanedioate. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(pyridine-3-carbonyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Diethyl 2-(pyridine-3-carbonyl)butanediol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diethyl 2-(pyridine-3-carbonyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Diethyl 2-phenyl-3-(pyridine-4-carbonyl)butanedioate
- Diethyl 2-(pyridine-2-carbonyl)butanedioate
Comparison: Diethyl 2-(pyridine-3-carbonyl)butanedioate is unique due to the position of the carbonyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
diethyl 2-(pyridine-3-carbonyl)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-12(16)8-11(14(18)20-4-2)13(17)10-6-5-7-15-9-10/h5-7,9,11H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXITRIGTFCJBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CN=CC=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661960 |
Source


|
| Record name | Diethyl 2-(pyridine-3-carbonyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54109-95-4 |
Source


|
| Record name | Diethyl 2-(pyridine-3-carbonyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











